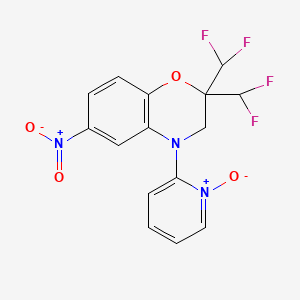
2,2-bis(difluoromethyl)-6-nitro-4-(1-oxidopyridin-1-ium-2-yl)-3H-1,4-benzoxazine
Cat. No. B8527807
M. Wt: 373.26 g/mol
InChI Key: LIKAVDUPUINJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05486515
Procedure details


2-(2,2-bis(Difluoromethyl)-6-nitro-3,4-dihydro-2H-1,4-benzoxazine-4-yl)pyridine. The product of step c. (0.81 g) potassium carbonate (1.6 g), copper bronze (0.37 g), 2-bromopyridine (0.83 mL), 18-crown-6 (0.079 g), and 1,2-dichlorobenzene (8 mL) were stirred and heated at 170° C. for six hours. The reaction mixture was cooled, diluted with dichloromethane and chromatographed, eluting with dichloromethane, to give the pyridine as a light amber syrup (0.77 g); NMR: 4.34 (s,2), 6.55 (t,2), 7.07 (m,1), 7.37 (m,2), 7.82 (m,2), 8.23 (s,1), 8.39 (d,1); MS: m/z=358(M+1).
Name
2-(2,2-bis(Difluoromethyl)-6-nitro-3,4-dihydro-2H-1,4-benzoxazine-4-yl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
copper bronze
Quantity
0.37 g
Type
catalyst
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[F:1][CH:2]([F:25])[C:3]1([CH:22]([F:24])[F:23])[CH2:8][N:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[C:6]2[CH:15]=[C:16]([N+:19]([O-:21])=[O:20])[CH:17]=[CH:18][C:5]=2[O:4]1.FC(F)C1(C(F)F)CNC2C=C([N+]([O-])=O)C=CC=2[O:29]1.C(=O)([O-])[O-].[K+].[K+].BrC1C=CC=CN=1.C1OCCOCCOCCOCCOCCOC1>ClCCl.[Cu].ClC1C=CC=CC=1Cl>[F:25][CH:2]([F:1])[C:3]1([CH:22]([F:24])[F:23])[CH2:8][N:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N+:10]=2[O-:29])[C:6]2[CH:15]=[C:16]([N+:19]([O-:21])=[O:20])[CH:17]=[CH:18][C:5]=2[O:4]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
2-(2,2-bis(Difluoromethyl)-6-nitro-3,4-dihydro-2H-1,4-benzoxazine-4-yl)pyridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1(OC2=C(N(C1)C1=NC=CC=C1)C=C(C=C2)[N+](=O)[O-])C(F)F)F
|
Step Two
|
Name
|
product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1(OC2=C(NC1)C=C(C=C2)[N+](=O)[O-])C(F)F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0.81 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.83 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.079 g
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
|
Name
|
copper bronze
|
|
Quantity
|
0.37 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
170 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the pyridine as a light amber syrup (0.77 g)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C1(OC2=C(N(C1)C1=[N+](C=CC=C1)[O-])C=C(C=C2)[N+](=O)[O-])C(F)F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
